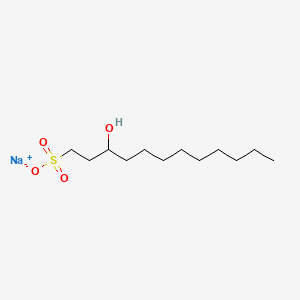
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt is a chemical compound with the molecular formula C12H25NaO4S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers .
Preparation Methods
The synthesis of 1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt typically involves the sulfonation of dodecane, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the efficient conversion of reactants to the desired product .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity this compound .
Chemical Reactions Analysis
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group. Reducing agents such as sodium borohydride are typically used.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonate esters and amides .
Scientific Research Applications
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids by aligning at the liquid-air interface, thereby stabilizing emulsions and dispersions. This property is crucial in various applications, from detergents to pharmaceuticals .
At the molecular level, the sulfonic acid group interacts with water molecules, while the hydrophobic dodecane chain interacts with non-polar substances. This dual interaction facilitates the mixing of polar and non-polar substances, enhancing the solubility and stability of various formulations .
Comparison with Similar Compounds
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt can be compared with other similar surfactants, such as:
Sodium dodecyl sulfate (SDS): Both compounds are surfactants, but SDS is more commonly used in laboratory settings for protein denaturation and electrophoresis.
Sodium lauryl sulfate (SLS): Similar to SDS, SLS is widely used in personal care products like shampoos and toothpaste.
These comparisons highlight the unique properties of this compound, particularly its ability to function as an ion-pairing reagent and its applications in advanced material synthesis .
Properties
CAS No. |
13502-28-8 |
|---|---|
Molecular Formula |
C12H25NaO4S |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
sodium;3-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-12(13)10-11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
GUNDCQDQIPEOFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















